molecular formula C28H40N2S2 B14252217 2,5-Bis(5-octylthiophen-2-YL)pyrimidine CAS No. 388616-46-4

2,5-Bis(5-octylthiophen-2-YL)pyrimidine

Cat. No.: B14252217
CAS No.: 388616-46-4
M. Wt: 468.8 g/mol
InChI Key: VBXHRXSFRHKRNT-UHFFFAOYSA-N
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Description

2,5-Bis(5-octylthiophen-2-yl)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of two octylthiophene groups attached to a pyrimidine core. Pyrimidine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(5-octylthiophen-2-yl)pyrimidine typically involves the reaction of 2,5-dibromopyrimidine with 5-octylthiophene in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura coupling conditions, which involve the use of a base such as potassium carbonate and a solvent like toluene . The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(5-octylthiophen-2-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine core can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene rings, where hydrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for bromination reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2,5-Bis(5-octylthiophen-2-yl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Bis(5-octylthiophen-2-yl)pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(5-alkylthiophen-2-yl)pyridine: Similar structure but with a pyridine core instead of pyrimidine.

    1,4-Bis(5-alkylthiophen-2-yl)benzene: Contains a benzene core instead of pyrimidine.

    2,6-Bis(5-alkylthiophen-2-yl)naphthalene: Features a naphthalene core.

Uniqueness

2,5-Bis(5-octylthiophen-2-yl)pyrimidine is unique due to its specific combination of a pyrimidine core with octylthiophene groups. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in organic electronics and materials science .

Properties

CAS No.

388616-46-4

Molecular Formula

C28H40N2S2

Molecular Weight

468.8 g/mol

IUPAC Name

2,5-bis(5-octylthiophen-2-yl)pyrimidine

InChI

InChI=1S/C28H40N2S2/c1-3-5-7-9-11-13-15-24-17-19-26(31-24)23-21-29-28(30-22-23)27-20-18-25(32-27)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3

InChI Key

VBXHRXSFRHKRNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(S1)C2=CN=C(N=C2)C3=CC=C(S3)CCCCCCCC

Origin of Product

United States

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